molecular formula C10H16N2O3 B5653935 Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate CAS No. 55808-21-4

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate

Cat. No.: B5653935
CAS No.: 55808-21-4
M. Wt: 212.25 g/mol
InChI Key: QUCROCXEJQRURH-UHFFFAOYSA-N
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Description

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a chemical compound with the CAS Registry Number 55808-21-4 . It has a molecular formula of C10H16N2O3 and a molecular weight of 212.25 g/mol . The structure of the compound features an isoxazole ring, a heterocyclic scaffold known for its diverse biological activities, which makes it a valuable intermediate in various research fields. This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers are advised to refer to the relevant safety data sheet and scientific literature for specific handling procedures and potential research applications of this isoxazole derivative.

Properties

IUPAC Name

ethyl N-(5-tert-butyl-1,2-oxazol-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-5-14-9(13)11-8-6-7(15-12-8)10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCROCXEJQRURH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=NOC(=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353885
Record name ST50938758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55808-21-4
Record name ST50938758
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate typically involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate. This method allows for the formation of differentially substituted regioisomeric isoxazoles . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot method .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, making them suitable for large-scale production.

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes hydrolysis under acidic or basic conditions to yield 5-(tert-butyl)isoxazol-3-amine. This reaction is critical for deprotection in multistep syntheses.

Conditions Products Yield Mechanism
1M HCl (reflux, 4h)5-(tert-butyl)isoxazol-3-amine + CO₂ + ethanol85%Acid-catalyzed cleavage of carbamate
0.5M NaOH (RT, 12h)5-(tert-butyl)isoxazol-3-amine + ethanolate92%Base-mediated nucleophilic attack

Key Insight: Hydrolysis rates depend on steric hindrance from the tert-butyl group, which slows reaction kinetics compared to unsubstituted analogs.

Nucleophilic Substitution at the Carbamate Group

The carbamate’s carbonyl carbon is susceptible to nucleophilic substitution, enabling functionalization of the isoxazole nitrogen.

Reagent Product Conditions
Grignard reagents (R-MgX)N-alkylated isoxazole derivativesDry THF, −78°C → RT
Sodium azide (NaN₃)3-azido-5-(tert-butyl)isoxazole + ethanolDMF, 60°C, 6h

Example: Reaction with phenylmagnesium bromide produces N-phenyl-5-(tert-butyl)isoxazol-3-amine in 78% yield.

Electrophilic Aromatic Substitution (EAS)

The isoxazole ring participates in EAS at specific positions, influenced by the electron-donating tert-butyl group.

Reagent Position Product Yield
HNO₃/H₂SO₄C44-nitro-5-(tert-butyl)isoxazole65%
Br₂ (FeBr₃)C44-bromo-5-(tert-butyl)isoxazole70%

Note: Steric hindrance from the tert-butyl group directs electrophiles to the C4 position, overriding typical electronic preferences .

Cross-Coupling Reactions

The isoxazole ring engages in palladium-catalyzed cross-couplings for biaryl or heteroaryl synthesis.

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Arylboronic acids3-aryl-5-(tert-butyl)isoxazole
Buchwald-HartwigPd₂(dba)₃/XantphosAryl halidesN-aryl-5-(tert-butyl)isoxazol-3-amine

Data: Suzuki coupling with 4-methoxyphenylboronic acid achieves 88% yield under microwave irradiation (120°C, 1h) .

Oxidation and Reduction

The isoxazole ring remains stable under mild redox conditions but reacts under extreme settings.

Reaction Reagent Product
OxidationKMnO₄ (acidic)Ring-opening to malonic acid derivatives
ReductionH₂ (Pd/C, 50 psi)Partially saturated isoxazoline

Caution: Strong oxidants degrade the isoxazole ring, limiting utility in redox applications.

Mechanism of Action

The mechanism of action of Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the phosphorylation of certain proteins, leading to the modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is unique due to its specific functional groups and the resulting chemical properties. Its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features an isoxazole ring, which is pivotal for its biological activity. The presence of the tert-butyl group enhances its steric properties, influencing its interaction with biological targets. The compound's molecular formula is C11H14N2O3C_{11}H_{14}N_{2}O_{3}, with a molecular weight of 226.24 g/mol.

The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. Research indicates that compounds containing isoxazole rings can modulate signaling pathways by inhibiting specific kinases or enzymes involved in cell proliferation and inflammation.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2, which plays a crucial role in inflammation and pain pathways. Isoxazole derivatives have been documented to exhibit selective inhibition, making them potential candidates for anti-inflammatory drugs .
  • Antitumor Activity : this compound has demonstrated antiproliferative effects in various cancer cell lines by interfering with cell cycle progression and inducing apoptosis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of isoxazole derivatives, including this compound. It exhibits activity against both gram-positive and gram-negative bacteria, suggesting its utility in developing new antibiotics .

Anticancer Effects

In vitro assays have shown that this compound can reduce cell viability in several cancer types, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism appears to involve the inhibition of proliferation and induction of apoptosis through the activation of caspase pathways .

Case Studies and Research Findings

  • In Vitro Studies : A study assessing the efficacy of this compound on MCF-7 cells reported an IC50 value in the low micromolar range, indicating potent anticancer activity .
  • Selectivity for COX Enzymes : Comparative studies revealed that compounds similar to this compound can selectively inhibit COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 ValueReference
COX InhibitionCOX-20.95 µM
Antitumor ActivityMCF-7 Cell LineLow µM range
Antimicrobial ActivityGram-positive BacteriaVaries

Q & A

Q. What are the optimal synthetic routes for Ethyl (5-(tert-butyl)isoxazol-3-yl)carbamate, and how do reaction conditions influence yield?

this compound is typically synthesized via carbamate formation using phenyl chloroformate or related reagents. Key factors include:

  • Solvent choice : Tetrahydrofuran (THF) or dichloromethane (DCM) are common, with THF often yielding higher conversions (e.g., 99% in THF vs. 85% in DCM under industrial conditions) .
  • Catalysts and bases : Triethylamine (TEA) or pyridine facilitates carbamate coupling. For example, pyridine in THF at 0–25°C achieved 99% yield, while potassium carbonate (K₂CO₃) in THF at 20°C gave 85% yield on an industrial scale .
  • Temperature : Reactions at 90°C with TEA in 1,4-dioxane yielded 20% product, highlighting the trade-off between temperature and side reactions .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Chromatography : Flash chromatography on silica gel with gradients of ethyl acetate (EtOAc) in dichloromethane (DCM) is standard for purification .
  • Spectroscopic analysis :
    • ¹H NMR : Key signals include the tert-butyl group (δ 1.28–1.32 ppm) and isoxazole proton (δ 6.42–6.56 ppm) .
    • Mass spectrometry : The molecular ion [M+H]⁺ at m/z 261.3 confirms the molecular weight .

Q. What safety precautions are critical during handling?

  • Personal protective equipment (PPE) : Gloves, lab coat, and eye protection are mandatory.
  • First aid : For skin contact, wash with soap/water; for inhalation, move to fresh air. Medical consultation is required for exposure .
  • Storage : Keep in a cool, dry place away from oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields under similar conditions?

Conflicting yields (e.g., 20% vs. 85%) arise from:

  • Impurity profiles : Byproducts like symmetrical urea can form during carbamate synthesis. Using DMAP or adjusting equivalents of phenyl chloroformate minimizes this .
  • Scale effects : Industrial-scale reactions (e.g., 15 kg starting material) require optimized mixing and temperature control to maintain reproducibility .
  • Workup variations : Azeotropic drying with toluene/chloroform improves purity, while improper quenching can reduce yields .

Q. What methodologies enable the use of this compound in synthesizing urea derivatives or kinase inhibitors?

  • Urea formation : React with amines (e.g., 3-methyl-4-nitroaniline) under reflux with DMAP and TEA in THF, achieving 83% yield for resistance-breaking acetylcholinesterase inhibitors .
  • Cross-coupling reactions : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) enable Suzuki-Miyaura couplings for functionalized pyrimidines, critical in kinase inhibitor development .

Q. How do steric effects from the tert-butyl group influence reactivity in nucleophilic substitutions?

The tert-butyl group:

  • Reduces electrophilicity : Steric hindrance at the isoxazole 3-position slows nucleophilic attack, necessitating stronger bases (e.g., KOtBu) or elevated temperatures .
  • Stabilizes intermediates : In carbamate synthesis, bulky tert-butyl groups stabilize transition states, improving regioselectivity .

Q. What analytical strategies detect degradation products during long-term stability studies?

  • HPLC-MS : Monitor for hydrolyzed products (e.g., 5-(tert-butyl)isoxazol-3-amine) under acidic/basic conditions .
  • Stress testing : Expose to heat (40–60°C), light, or humidity to identify degradation pathways .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for scale-up while minimizing impurity formation?

  • Design of Experiments (DoE) : Vary equivalents of phenyl chloroformate (1.05–1.3 equiv), solvents (THF vs. DCM), and temperatures (0–90°C) to map impurity thresholds .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

Q. What computational tools predict the compound’s behavior in catalytic systems?

  • DFT calculations : Model steric and electronic effects of the tert-butyl group on reaction barriers .
  • Molecular docking : Predict binding affinity for acetylcholinesterase or kinase targets using software like AutoDock .

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